An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Abstract: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate in pharmaceutical synthesis, demands a thorough understanding of its physicochemical properties for effective process development, formulation, and quality control. This guide provides a comprehensive overview of its core properties, detailed analytical methodologies for their determination, and insights into its spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded reference for this important compound.
Introduction
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a non-proteinogenic amino acid ester of significant value in the pharmaceutical industry. As a derivative of D-(-)-p-hydroxyphenylglycine, its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), including certain semi-synthetic penicillins and cephalosporins. The presence of three key functional groups—a primary amine, a phenolic hydroxyl group, and a methyl ester—governs its chemical reactivity, solubility, and stability, making a detailed characterization of its physicochemical properties essential for its application.
This document serves as a technical resource, consolidating critical data and outlining robust experimental protocols for the characterization of this compound, typically handled in its more stable hydrochloride salt form for improved shelf-life and handling characteristics.
Section 1: Core Physicochemical & Structural Properties
A compound's identity and behavior are defined by its fundamental properties. The data for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate and its common hydrochloride salt are summarized below.
Key Identifiers and Molecular Structure
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Chemical Name: Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
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Common Synonyms: D-p-Hydroxyphenylglycine methyl ester, Methyl D-4-hydroxyphenylglycine
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Forms: Commonly available as the free base or as a hydrochloride salt.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 37763-23-8 | 57591-61-4 |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ · HCl |
| Molecular Weight | 181.19 g/mol | 217.65 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Crystalline Powder |
Diagram: Relationship between Free Base and Hydrochloride Salt
Caption: Conversion between the free base and its hydrochloride salt.
Thermal and Physical Properties
The thermal properties are critical indicators of purity and are vital for drying and storage protocols.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Notes & Causality |
| Melting Point | 187-190 °C | Not Available | The salt form has a high melting point due to its ionic crystalline lattice. A lower range of 140-145°C has also been reported, which may indicate a different polymorphic form or purity level. A narrow melting range is indicative of high purity. |
| Boiling Point | 354.9 °C (at 760 mmHg) | 303.2 °C (Predicted) | High temperatures can lead to decomposition, making distillation impractical. Values are often predicted rather than experimentally determined. |
| Density | Not Available | 1.248 g/cm³ (Predicted) | Reflects the packing efficiency of the molecules in the solid state. |
| Specific Rotation | -120° to -130° (c=1, methanol) | Not Available | Confirms the presence of the (R)-enantiomer and is a critical quality control parameter for ensuring enantiomeric purity. |
Solubility Profile
Solubility is paramount for reaction kinetics, purification, and formulation. The protonation state of the molecule drastically alters its solubility.
| Solvent | Solubility (Hydrochloride Salt) | Solubility (Free Base) | Rationale |
| Water | Moderately Soluble | Sparingly Soluble | The ionic nature of the HCl salt enhances its interaction with polar water molecules. |
| Methanol | Moderately Soluble | Slightly Soluble | The polarity of methanol allows it to solvate the salt, though less effectively than water. |
| Ethanol | Not specified | Slightly Soluble | Similar to methanol, but its lower polarity results in reduced solubility. |
| DMSO | Not specified | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Non-polar Solvents | Insoluble | Insoluble | The high polarity of the molecule prevents dissolution in non-polar media like hexanes or toluene. |
Acidity Constant (pKa)
The pKa values dictate the ionization state of the molecule at a given pH, which influences solubility, reactivity, and chromatographic behavior.
| Functional Group | Predicted pKa | Method | Significance |
| Ammonium (-NH₃⁺) | ~7.5 - 8.5 (estimated) | Potentiometric Titration | The pKa of the conjugate acid. Below this pH, the molecule is predominantly positively charged. |
| Phenolic (-OH) | 9.74 (Predicted) | Computational | Above this pH, the phenolic hydroxyl group deprotonates to form a phenoxide, introducing a negative charge. |
Section 2: Spectroscopic & Chromatographic Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be derived from the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-proton (~5.0 ppm), two doublets for the para-substituted aromatic ring protons (~6.8 and ~7.2 ppm), and broad signals for the amine and phenolic protons which are exchangeable with D₂O.
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¹³C NMR: Key signals would be observed for the ester carbonyl carbon (~170-175 ppm), the α-carbon (~55-60 ppm), aromatic carbons (115-160 ppm), and the methyl ester carbon (~52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |
| 3200-3550 | Phenol O-H Stretch | Broad, strong peak |
| 3200-3500 | Amine N-H Stretch | Medium intensity, may overlap with O-H |
| ~3000 | Aromatic & Aliphatic C-H Stretch | Medium to sharp peaks |
| ~1735-1750 | Ester C=O Stretch | Strong, sharp peak |
| ~1600 & ~1500 | Aromatic C=C Stretch | Two sharp peaks of variable intensity |
| 1000-1300 | C-O Stretch (Ester & Phenol) | Strong peaks |
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ at m/z 181 (for the free base) or the [M+H]⁺ peak at m/z 182 would be expected.
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Predicted Fragmentation: Key fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage adjacent to the amine (alpha-cleavage). The stable benzylic cation resulting from the loss of the amino-ester moiety would also be a prominent fragment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing purity and enantiomeric excess.
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Purity Analysis: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid) is standard. Detection is typically done via UV absorbance at ~275 nm due to the phenolic chromophore.
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Chiral Analysis: Enantiomeric purity is confirmed using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.
Section 3: Standardized Protocols for Property Determination
The following protocols outline standardized, self-validating methods for determining the key physicochemical properties discussed.
Diagram: General Workflow for Physicochemical Characterization
Caption: A standardized workflow for compound characterization.
Protocol: Melting Point Determination (Capillary Method)
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Principle: This method relies on the principle that pure crystalline solids exhibit a sharp, well-defined melting point. Impurities depress and broaden the melting range.
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Methodology:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals. Tap the open end of a capillary tube into the powder to collect a small amount.
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Loading: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 1-2 mm for optimal heat transfer.
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Initial Determination: Place the loaded capillary into a digital melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
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Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.
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System Validation: The apparatus should be calibrated periodically using certified standards with known melting points (e.g., caffeine, vanillin).
Protocol: Aqueous Solubility Determination (OECD Shake-Flask Method)
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Principle: This is the gold-standard method for determining water solubility. It involves saturating water with the solute and measuring the concentration in the aqueous phase after equilibrium is reached.
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Methodology:
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Preparation: Add an excess amount of the compound (e.g., (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl) to a known volume of purified water or a relevant buffer (e.g., pH 1.2, 4.5, 6.8) in a sealed, temperature-controlled vessel.
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Equilibration: Agitate the mixture using an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After agitation, allow the mixture to stand to let undissolved solids settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Care must be taken to avoid temperature changes during this step.
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Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Calculation: The solubility is reported in units of mg/mL or mol/L. The experiment should be performed in triplicate.
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Trustworthiness: The method is self-validating by ensuring that the concentration measured after 24 hours is consistent with the concentration measured after 48 hours, confirming that equilibrium has been reached.
Protocol: pKa Determination (Potentiometric Titration)
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Principle: This method measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at the half-equivalence point.
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Methodology:
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Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).
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Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., the HCl salt) in a known volume of CO₂-free water to create a dilute solution (e.g., 1-10 mM).
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Titration: Place the solution in a jacketed vessel to maintain constant temperature and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points are identified from the points of maximum slope on the curve (or the peaks of the first derivative).
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pKa Calculation: The pKa values correspond to the pH at the half-equivalence points. For this compound, two equivalence points are expected: one for the titration of the excess HCl and the ammonium group, and a second for the phenolic hydroxyl group.
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Expert Insight: The choice to start with the HCl salt simplifies the process, as it allows for a straightforward titration with a base to determine both the ammonium and phenolic pKa values from a single experiment.
Section 4: Stability, Storage, and Handling
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Stability: The compound is stable under standard laboratory conditions. However, as an amino acid ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The phenolic group is prone to oxidation, which can be accelerated by light and air.
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Storage: For long-term stability, the hydrochloride salt should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place.
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Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. May cause irritation to the skin, eyes, and respiratory system.
Conclusion
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a chiral building block whose utility is deeply rooted in its physicochemical properties. Its identity, purity, and behavior are defined by its thermal characteristics, solubility profile, and spectroscopic signature. The hydrochloride salt is the preferred form for handling and storage due to its enhanced stability and crystallinity. The standardized protocols provided herein offer a robust framework for the analytical characterization required to ensure quality and consistency in research and development settings. A comprehensive understanding of these properties is the foundation for successful application in the synthesis of complex pharmaceutical agents.
References
- (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025).
- Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. (2024). ChemBK.
- Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University.
- (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate NEW. (n.d.). ChemicalBook.
- Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). Briti Scientific.
- Methyl (2S)-2-amino-2-(4-hydrox
